molecular formula C19H19BrN4O5 B11701029 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide

Cat. No.: B11701029
M. Wt: 463.3 g/mol
InChI Key: SRNJOBKWAKMCMK-GZIVZEMBSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes bromine, hydroxyl, methoxy, cyano, and pyridinyl groups. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-cyano-4-(methoxymethyl)-6-methylpyridin-2-ol. These compounds undergo a condensation reaction in the presence of hydrazine hydrate to form the desired acetohydrazide derivative. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-(3-bromo-4-h

Properties

Molecular Formula

C19H19BrN4O5

Molecular Weight

463.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide

InChI

InChI=1S/C19H19BrN4O5/c1-11-4-13(9-27-2)14(7-21)19(23-11)29-10-17(25)24-22-8-12-5-15(20)18(26)16(6-12)28-3/h4-6,8,26H,9-10H2,1-3H3,(H,24,25)/b22-8+

InChI Key

SRNJOBKWAKMCMK-GZIVZEMBSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC)C#N)COC

Origin of Product

United States

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